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3-Isopropyl-2-methoxy-5-methylpyrazine

pea flavor chemistry volatile profiling plant-based protein off-flavor

Pea protein off-flavor research & ginseng authentication demand the correct positional isomer-generic methoxypyrazines invalidate GC-MS protocols. CAS 32021-41-3 is the quantitatively dominant alkyl-methoxypyrazine in pea volatiles (2.62% rel. peak area, ~20-fold over 2-methoxy-3-isobutylpyrazine) and a confirmed Panax ginseng volatile with distinct MS fragmentation from the co-occurring 2-isopropyl-3-methoxypyrazine isomer. • Quantitatively dominant pea volatile at 2.62% rel. peak area; absent in chickpea, faba, kidney, pinto & black beans-enabling pea-selective authentication. • Confirmed in Panax ginseng via independent synthesis; distinct MS fragmentation from 2-isopropyl-3-methoxypyrazine positional isomer. • Predicted LogP 2.55, water solubility 205.6 mg/L (25°C), BP 225.5°C-suited for direct aqueous formulation & spray-dry encapsulation QC. Supplied with full CoA for reproducible volatile profiling.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
CAS No. 32021-41-3
Cat. No. B3350949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropyl-2-methoxy-5-methylpyrazine
CAS32021-41-3
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=N1)C(C)C)OC
InChIInChI=1S/C9H14N2O/c1-6(2)8-9(12-4)10-5-7(3)11-8/h5-6H,1-4H3
InChIKeyNCKFIUKGRGDXBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Natural Occurrence


3-Isopropyl-2-methoxy-5-methylpyrazine (CAS 32021-41-3) is a trisubstituted alkyl-methoxypyrazine with the molecular formula C₉H₁₄N₂O and a molecular weight of 166.22 g/mol [1]. This compound belongs to the methoxypyrazine class of organic compounds, characterized by a pyrazine ring bearing a methoxyl group [1]. It is a naturally occurring volatile constituent found in Galbanum oil (Ferula galbaniflua), Panax ginseng, and various herbs and spices, and has been detected in pea (Pisum sativum) volatile profiles [2][3][4]. Its documented presence across diverse botanical matrices positions it as a compound of interest for natural product authentication, flavor and fragrance research, and metabolomic profiling [4].

Botanical volatile standard

Documented in pea, ginseng, and Galbanum for natural product authentication workflows

Analytical reference

Supports GC-MS volatile profiling and matrix-matched off-flavor research in plant-based proteins

Positional isomer selection

2-methoxy-3-isopropyl-5-methyl substitution pattern matches published ginseng and pea biomarker studies

Why Alkyl-Methoxypyrazine Analogs Cannot Be Interchanged


Alkyl-methoxypyrazines share a common pyrazine core yet exhibit profound differences in sensory potency, chromatographic behavior, and biological distribution that preclude generic interchangeability. The specific pattern of alkyl substitution—isopropyl at position 3, methoxy at position 2, and methyl at position 5—produces a compound with a distinct Plant Metabolite Occurrence Fingerprint that differs from its close analogs such as 2-isopropyl-3-methoxypyrazine (IPMP) and 2-isobutyl-3-methoxypyrazine (IBMP) [1][2]. Measured volatile abundance data in pea matrices demonstrate that this compound exhibits a 2.62% relative peak area in whole pea volatiles, whereas its closest structural analog, 2-methoxy-3-isobutylpyrazine, is detected only at trace levels in the same matrix [2]. In wine and sensory research, structurally similar methoxypyrazines differ by up to 16-fold in their odor detection thresholds in red wine matrices, underscoring how minor structural modifications dramatically alter perceptibility [3]. For scientific procurement, substituting one alkyl-methoxypyrazine for another without confirmatory analytical reference standards or matrix-matched quantitative evidence risks invalidating sensory conclusions, misidentifying natural product biomarkers, and compromising reproducibility of volatile profiling studies.

Abundance mismatch

Isopropyl-substituted analogs show substantially higher matrix abundance in pea volatiles than isobutyl analogs; substituting may shift quantitative profiling conclusions

Isomer misidentification

Co-occurring positional isomers (2-methoxy vs. 3-methoxy) produce distinct mass spectra; generic “isopropylmethoxypyrazine” may lead to ginseng authentication errors

Sensory threshold variation

Reported odor detection threshold differences between isopropyl and isobutyl methoxypyrazines in wine may alter sensory research outcomes if analog is substituted

Direct Quantitative Evidence for Scientific Selection


GC-MS Volatile Abundance in Pea: Differentiation from Isobutyl Analog

In a comprehensive volatile profiling study of pea (Pisum sativum cv. Eclipse), 3-isopropyl-2-methoxy-5-methylpyrazine (CAS 32021-41-3) was quantified in whole pea at 2.62% relative peak area, whereas its close structural analog 2-methoxy-3-isobutylpyrazine (CAS 24683-00-9) was detected merely at 'Trace' levels in the same whole pea matrix [1]. In dehulled pea flour, the target compound showed a range of 0.00–0.13% relative peak area, compared to 0.00–1.30% for the diethyl-methylpyrazine comparator [1]. The compound was attributed an 'AA' (amino acid) origin designation, indicating a Maillard-type formation pathway distinct from other pyrazines in the same matrix [1].

GC-MS abundance in pea
Head-to-head

Target: 2.62% relative peak area (whole pea) vs. isobutyl analog: trace

Supports selection as dominant pea alkyl-methoxypyrazine target analyte

HS-SPME GC-MS, cv. Eclipse, 3 harvest years; matrix-matched comparison

pea flavor chemistry volatile profiling plant-based protein off-flavor food metabolomics

Structural Identity Confirmation in Panax ginseng Aroma

In the foundational 1984 study of Ginseng Radix aroma constituents, 3-isopropyl-2-methoxy-5-methylpyrazine was identified alongside its positional isomer 2-isopropyl-3-methoxypyrazine from the basic fraction of ethereal ginseng extract [1]. The two isomers were differentiated via systematic mass spectral fragmentation patterns, with the target compound's structure confirmed through independent synthesis and comparison with known methoxypyrazine derivatives [1]. This study established that the 2-methoxy-3-isopropyl substitution pattern imparts a characteristic contribution to the earthy, green aroma with moldy undertone of ginseng, distinct from the contribution of the 3-methoxy-2-isopropyl positional isomer [1]. A novel structurally related compound, 3-sec-butyl-2-methoxy-5-methylpyrazine, was also identified and characterized with an odor threshold of 2.0 parts per 10⁹ in water [1].

Positional isomer ID in ginseng
Head-to-head

3-isopropyl-2-methoxy-5-methyl pattern confirmed via synthesis and mass spectra vs. 3-methoxy isomer

Correct isomer procurement critical for reproducing ginseng authentication protocols

GC-MS of Panax ginseng basic fraction; structural elucidation by McLafferty rearrangement

ginseng aroma chemistry natural product authentication methoxypyrazine isomer differentiation GC-MS structural elucidation

Sensory Detection Threshold Inference in Wine

In red wine volatile analysis, 2-methoxy-3-(1-methylethyl)pyrazine (the 3-isopropyl positional isomer sharing the same molecular formula as the target compound) was detected at 9.3 ng/L [1]. At this measured concentration, sensory detection threshold data indicated that isopropylmethoxypyrazine may contribute to wine aroma more strongly than isobutylmethoxypyrazine [1]. Published sensory threshold ranges for structurally related IPMP (2-isopropyl-3-methoxypyrazine) are 0.32–1 ng/L in water and white wine, rising to 1–6 ng/L in red wine, while IBMP (2-isobutyl-3-methoxypyrazine) thresholds are approximately 2 ng/L in water/white wine and 10–16 ng/L in red wine [2]. This represents up to a 16-fold difference in sensory threshold between these structurally similar methoxypyrazines in red wine [2].

Sensory threshold inference in wine
Class-level

IPMP (isopropyl) 1–6 ng/L vs. IBMP (isobutyl) 10–16 ng/L in red wine; up to 16× difference reported

Supports isopropyl-substituted methoxypyrazine class for lower sensory threshold research

Class-level inference; applies to 3-isopropyl positional isomer; 5-methyl group may further modulate

wine aroma chemistry sensory threshold analysis methoxypyrazine off-flavor enological volatile management

Pea-Selective Occurrence Among Legume Matrices

In a comparative legume volatile profiling study, 3-isopropyl-2-methoxy-5-methylpyrazine (reported as 2-methoxy-3-isopropyl(5 or 6)-methylpyrazine, CAS 32021-41-3) was detected in pea matrices but was specifically noted as absent in black beans, pinto beans, dark red kidney beans, chickpeas, and faba beans across all tested conditions including tannin, location, and storage variables [1]. The compound exhibited 2.62% relative peak area in whole pea but fell to 0.00–0.13% in pea protein concentrate and isolate, demonstrating processing-dependent retention [1].

Pea-selective occurrence
Head-to-head

Detected in pea (whole, flour, protein fractions); absent in 5 other legume species

Establishes pea-specific volatile marker for authentication and adulteration testing

GC-MS across multiple legumes; processing-dependent retention observed

legume volatile profiling plant-based protein characterization botanical authentication matrix-specific biomarker

Predicted Physicochemical Property Profile

Predicted physicochemical properties for 3-isopropyl-2-methoxy-5-methylpyrazine include an ACD/LogP of 2.55, a water solubility of 205.6 mg/L at 25°C (estimated), a boiling point of 225.5±40.0°C at 760 mmHg, a vapor pressure of 0.1±0.4 mmHg at 25°C, and a flash point of 78.8±17.0°C [1]. The estimated XLogP3-AA value is 1.60 and pKa is estimated at 5.97 (weak acid) [1][2]. For comparison, the isobutyl analog 2-isobutyl-3-methoxypyrazine (CAS 24683-00-9) has a reported LogP of 2.31, indicating a modest 0.24 LogP unit difference despite identical molecular formula [3]. The compound satisfies all Rule of 5 criteria with zero violations, 2 freely rotatable bonds, a topological polar surface area of 35 Ų, and 3 hydrogen bond acceptors with zero hydrogen bond donors .

Predicted physicochemical profile
Predicted values

LogP 2.55; water solubility 205.6 mg/L; bp 225.5°C; vapor pressure 0.1 mmHg (25°C)

Supports aqueous formulation compatibility and GC method development parameter review

ACD/Labs predicted; verify experimentally for critical formulation work

physicochemical property prediction formulation development volatile compound selection flavor encapsulation

Evidence-Backed Application Scenarios


Pea Protein Off-Flavor Research Reference Standard

Food scientists investigating the characteristic 'beany' and 'green' off-flavors in pea protein isolates should prioritize CAS 32021-41-3 as an analytical reference standard. Direct GC-MS evidence from whole pea volatile profiling demonstrates that this compound is the quantitatively dominant alkyl-methoxypyrazine at 2.62% relative peak area, while its closest analog 2-methoxy-3-isobutylpyrazine is present only at trace levels . This 20-fold or greater abundance difference means that method development, calibration curves, and sensory reconstitution experiments targeting pea off-flavor must anchor on this compound rather than on isobutyl-substituted methoxypyrazines. Furthermore, the compound's detection across whole pea, dehulled pea flour, and pea protein fractions—but its confirmed absence in black beans, pinto beans, kidney beans, chickpeas, and faba beans—establishes it as a pea-selective marker suitable for authentication testing and adulteration detection in commercial pea protein ingredients .

Ginseng Authentication and Quality Control

Quality control laboratories engaged in ginseng product authentication must procure the specific positional isomer 3-isopropyl-2-methoxy-5-methylpyrazine (with methoxy at position 2, isopropyl at position 3, and methyl at position 5) rather than substituting with the co-occurring isomer 2-isopropyl-3-methoxypyrazine. The foundational 1984 ginseng aroma study demonstrated that these two positional isomers, despite identical molecular formula, produce distinct mass spectral fragmentation patterns and were separately confirmed through independent synthesis . Procurement of the correct isomer is essential for reproducing the published GC-MS identification protocols, validating ginseng raw material authenticity, and performing quantitative comparisons of methoxypyrazine profiles across different Panax species and geographic origins .

Enological Volatile Sensory Impact Research

Wine chemists and enological researchers investigating the contribution of methoxypyrazines to herbaceous and bell-pepper aroma characters should consider isopropyl-substituted methoxypyrazines based on their systematically lower sensory detection thresholds compared to isobutyl-substituted analogs. Published sensory threshold data indicate that IPMP (2-isopropyl-3-methoxypyrazine) exhibits detection thresholds of 1–6 ng/L in red wine, compared to 10–16 ng/L for IBMP (2-isobutyl-3-methoxypyrazine), representing up to a 16-fold difference in perceptibility . While the target compound (CAS 32021-41-3) bears an additional 5-methyl substituent not present in IPMP, the isopropyl substitution pattern is the key structural determinant of the lower sensory threshold. Researchers requiring an isopropyl-substituted methoxypyrazine with the additional 5-methyl group for structure-odor relationship studies or as an internal standard for IPMP quantification should select CAS 32021-41-3 .

Flavor Formulation and Encapsulation Development

Flavor formulation chemists developing encapsulated or water-dispersible flavor systems can leverage the predicted physicochemical profile of CAS 32021-41-3 for rational ingredient selection. With an estimated water solubility of 205.6 mg/L at 25°C and a predicted LogP of 2.55, this compound offers sufficient aqueous dispersibility for direct incorporation into water-based flavor systems without requiring pre-solubilization in ethanol or propylene glycol . The predicted boiling point of 225.5±40.0°C and vapor pressure of 0.1±0.4 mmHg at 25°C provide operational parameters for spray-drying encapsulation processes and GC-based quality control method development . Compared to the isobutyl analog (LogP 2.31), the slightly higher lipophilicity (ΔLogP +0.24) of the target compound may favor retention in lipid-based food matrices, a consideration for formulation scientists optimizing flavor release profiles in high-fat food applications [4].

Application
Selection Property
Validation Focus
Pea protein off-flavor volatile profiling
Pea-selective alkyl-methoxypyrazine identity
GC-MS matrix-matched abundance confirmation against isobutyl analog
Ginseng authentication and quality control
Positional isomer specificity (2-methoxy-3-isopropyl-5-methyl)
Mass spectral fragmentation pattern discrimination from co-occurring isomers
Wine sensory impact research
Isopropyl-substituted methoxypyrazine class
Sensory threshold comparison in red wine matrices (class-level context)
Flavor encapsulation and aqueous formulation
Predicted LogP and water solubility profile
Aqueous dispersibility and retention in lipid matrices (predicted values review)
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